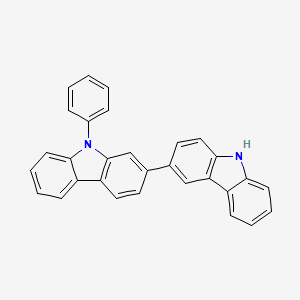
9-苯基-9H,9'H-2,3'-联咔唑
描述
9-Phenyl-9H,9’H-2,3’-bicarbazole is an organic compound characterized by the presence of two carbazole rings linked by a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science .
科学研究应用
9-Phenyl-9H,9’H-2,3’-bicarbazole has significant applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of electronic materials, such as organic light-emitting diodes (OLEDs).
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of OLED display screens and other electronic devices
作用机制
Target of Action
The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .
Mode of Action
9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .
Biochemical Pathways
Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .
Pharmacokinetics
Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .
Result of Action
The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .
Action Environment
The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .
生化分析
Biochemical Properties
It is known that this compound can serve as a source of electrons to create exciplexes , which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices
Molecular Mechanism
It is known that this compound can serve as a source of electrons to create exciplexes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H,9’H-2,3’-bicarbazole typically involves a multi-step process. One common method includes the reaction of (9-phenyl-9H-carbazol-3-yl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst (Pd(PPh3)4), potassium carbonate (K2CO3), toluene, and ethanol. The reaction is carried out under nitrogen at 100°C for 12 hours. The resulting product is then recrystallized from ethanol to obtain 9-Phenyl-9H,9’H-2,3’-bicarbazole with a yield of 82% .
Industrial Production Methods
Industrial production methods for 9-Phenyl-9H,9’H-2,3’-bicarbazole are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up and optimized for industrial equipment and processes .
化学反应分析
Types of Reactions
9-Phenyl-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .
相似化合物的比较
Similar Compounds
- 9-Phenyl-9H,9’H-3,3’-bicarbazole
- 3,3’-Bicarbazole
- 9-Phenyl-3,3’-bicarbazolyl
Uniqueness
Compared to similar compounds, 9-Phenyl-9H,9’H-2,3’-bicarbazole exhibits superior hole transport capabilities and stability as a thin film. These properties make it particularly suitable for use in high-efficiency OLEDs and other electronic applications .
属性
IUPAC Name |
2-(9H-carbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJRHORDMKIWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2421762.png)
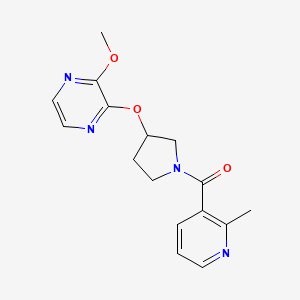
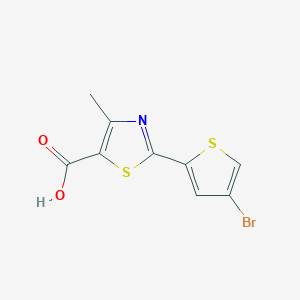
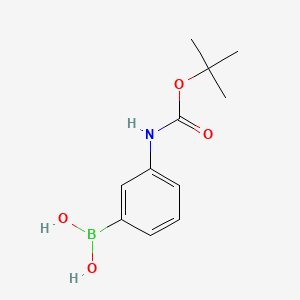
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/new.no-structure.jpg)
![N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2421769.png)
![4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2421770.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)
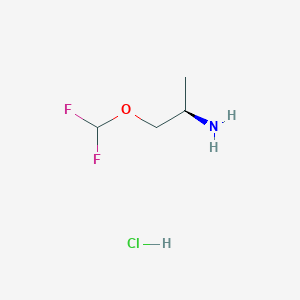
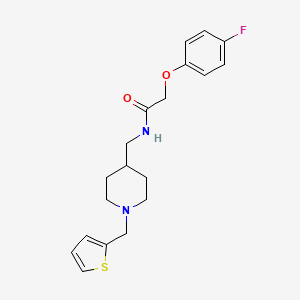
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)
